molecular formula C20H22N2O6S B1455920 N-Deacetyl apremilast CAS No. 635705-72-5

N-Deacetyl apremilast

Cat. No. B1455920
M. Wt: 418.5 g/mol
InChI Key: BHJUWEUNUCJYER-OAHLLOKOSA-N
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Description

N-Deacetyl apremilast , also known as CC-10055 , is a derivative of apremilast . Apremilast is an oral medication used for the treatment of certain types of psoriasis and psoriatic arthritis . It acts as a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4) , modulating various pro- and anti-inflammatory mediators . N-Deacetyl apremilast is a metabolite of apremilast and plays a role in its pharmacokinetics and disposition .


Molecular Structure Analysis

The molecular formula of N-Deacetyl apremilast is C20H22N2O6S , with a molar mass of approximately 418.46 g/mol . Here’s its chemical structure:


Chemical Reactions Analysis

N-Deacetyl apremilast undergoes various metabolic reactions, including hydrolysis, oxidation, and glucuronidation. The predominant metabolite is O-desmethyl apremilast glucuronide . These reactions impact its pharmacokinetics and contribute to its overall disposition in the body .


Physical And Chemical Properties Analysis

  • Half-life : The elimination half-life of N-Deacetyl apremilast is approximately 6–9 hours .

Scientific Research Applications

1. Self-Nanoemulsifying Drug Delivery System (SNEDDS) of Apremilast

  • Application Summary: This research focuses on formulating a self-nanoemulsifying drug delivery system (SNEDDS) of Apremilast to enhance its solubility, dissolution, and oral bioavailability .
  • Methods of Application: The drug assay was carried out using a developed and validated HPLC method. Various thermodynamic tests were carried out on APR-SNEDDS. Stable SNEDDS were characterized then subjected to in vitro drug release studies via dialysis membrane .
  • Results: The optimum formulation was F9, which showed the maximum in vitro drug release (94.9%) over 24 h, and this was further investigated in in vivo studies. F9 was composed of 15% oil, 60% S mix, and 25% water and had the lowest droplet size (17.505 ± 0.247 nm), low PDI (0.147 ± 0.014), low ZP (−13.35 mV), highest %T (99.15 ± 0.131) and optimum increases in the relative bioavailability (703.66%) compared to APR suspension (100%) over 24 h .

2. Nanocrystal-Based Formulations of Apremilast

  • Application Summary: This study aims to develop novel nanocrystal-based formulations of apremilast for improved topical delivery .
  • Methods of Application: Nanosuspension was prepared using wet media milling and exhibited a mean particle size of 200 nm. The saturation solubility of nanocrystals was improved by 2-fold than micronized apremilast and showed significant advantage during dissolution study. Nanosuspension and micronized apremilast was incorporated into gel and cream and characterized for rheological properties .
  • Results: Nanosuspension showed 2.6- and 3.2-fold drug penetration in SC and viable layers, respectively, over microsuspension. Nanogel showed 2.7- and 2.4-fold drug penetration in SC and viable layers, respectively, over microgel. Nanocream showed 1.2- and 2.8-fold drug penetration in SC and viable layers, respectively, over microcream .

3. Use of Apremilast in Children and Adolescents

  • Application Summary: This research examines the use of Apremilast in children and adolescents aged 6 to 17 years with moderate to severe plaque psoriasis .
  • Methods of Application: The study design and methods of application are not specified in the available information .
  • Results: The results or outcomes obtained from this study are not specified in the available information .

4. Apremilast in Psoriatic Arthritis

  • Application Summary: This research focuses on the use of Apremilast in the treatment of psoriatic arthritis, an autoimmune disease of the joints that can lead to persistent inflammation, irreversible joint damage, and disability .
  • Methods of Application: The study involved formulating a self-nanoemulsifying drug delivery system (SNEDDS) of Apremilast to enhance its solubility, dissolution, and oral bioavailability. The drug assay was carried out using a developed and validated HPLC method .
  • Results: The optimum formulation showed the maximum in vitro drug release (94.9%) over 24 h, and this was further investigated in in vivo studies. The formulation had the lowest droplet size, low PDI, low ZP, highest %T, and optimum increases in the relative bioavailability (703.66%) compared to Apremilast suspension (100%) over 24 h .

5. Topical Delivery of Apremilast

  • Application Summary: This study aims to develop novel nanocrystal-based formulations of apremilast for improved topical delivery .
  • Methods of Application: Nanosuspension was prepared using wet media milling and exhibited a mean particle size of 200 nm. The saturation solubility of nanocrystals was improved by 2-fold than micronized apremilast and showed significant advantage during dissolution study .
  • Results: Nanosuspension showed 2.6- and 3.2-fold drug penetration in SC and viable layers, respectively, over microsuspension. Nanogel showed 2.7- and 2.4-fold drug penetration in SC and viable layers, respectively, over microgel. Nanocream showed 1.2- and 2.8-fold drug penetration in SC and viable layers, respectively, over microcream .

6. Apremilast in Children and Adolescents

  • Application Summary: This research examines the use of Apremilast in children and adolescents aged 6 to 17 years with moderate to severe plaque psoriasis .
  • Methods of Application: The study design and methods of application are not specified in the available information .
  • Results: The results or outcomes obtained from this study are not specified in the available information .

4. Apremilast in Psoriatic Arthritis

  • Application Summary: This research focuses on the use of Apremilast in the treatment of psoriatic arthritis, an autoimmune disease of the joints that can lead to persistent inflammation, irreversible joint damage and disability .
  • Methods of Application: The study involved formulating a self-nanoemulsifying drug delivery system (SNEDDS) of Apremilast to enhance its solubility, dissolution, and oral bioavailability. The drug assay was carried out using a developed and validated HPLC method .
  • Results: The optimum formulation showed the maximum in vitro drug release (94.9%) over 24 h, and this was further investigated in in vivo studies. The formulation had the lowest droplet size, low PDI, low ZP, highest %T, and optimum increases in the relative bioavailability (703.66%) compared to Apremilast suspension (100%) over 24 h .

5. Topical Delivery of Apremilast

  • Application Summary: This study aims to develop novel nanocrystal-based formulations of apremilast for improved topical delivery .
  • Methods of Application: Nanosuspension was prepared using wet media milling and exhibited a mean particle size of 200 nm. The saturation solubility of nanocrystals was improved by 2-fold than micronized apremilast and showed significant advantage during dissolution study .
  • Results: Nanosuspension showed 2.6- and 3.2-fold drug penetration in SC and viable layers, respectively, over microsuspension. Nanogel showed 2.7- and 2.4-fold drug penetration in SC and viable layers, respectively, over microgel. Nanocream showed 1.2- and 2.8-fold drug penetration in SC and viable layers, respectively, over microcream .

6. Apremilast in Children and Adolescents

  • Application Summary: This research examines the use of Apremilast in children and adolescents aged 6 to 17 years with moderate to severe plaque psoriasis .
  • Methods of Application: The study design and methods of application are not specified in the available information .
  • Results: The results or outcomes obtained from this study are not specified in the available information .

properties

IUPAC Name

4-amino-2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S/c1-4-28-17-10-12(8-9-16(17)27-2)15(11-29(3,25)26)22-19(23)13-6-5-7-14(21)18(13)20(22)24/h5-10,15H,4,11,21H2,1-3H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJUWEUNUCJYER-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Deacetyl apremilast

CAS RN

635705-72-5
Record name N-Deacetyl apremilast
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635705725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DEACETYL APREMILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU766G6PHK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A 500 mL 3-necked round bottom flask was equipped with a mechanical stirrer, thermometer, and condenser. The reaction vessel was charged with (S)-2-(3-ethoxy-4-methoxyphenyl)-1-(methylsulphonyl)-eth-2-yl amine N-acetyl-L-leucine salt (25 g, 56 mmol, 98% ee), 3-acetamidophthalic anhydride (12.1 g 58.8 mmol), and glacial acetic acid (250 mL). The mixture was refluxed over night and then cooled to <50° C. The solvent was removed in vacuo, and the residue was dissolved in ethyl acetate. The resulting solution was washed with water (250 mL×2), saturated aqeous NaHCO3 (250 mL×2), brine (250 mL×2), and dried over sodium sulphate. The solvent was evaporated in vacuo, and the residue recrystallized from a binary solvent containing ethanol (150 mL) and acetone (75 mL). The solid was isolated by vacuum filtration and washed with ethanol (100 mL×2). The product was dried in vacuo at 60° C. to a constant weight, affording 19.4 g (75% yield) of S-{2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-aminoisoindoline-1,3-dione with 98% ee. Chiral HPLC (15/85 EtOH/20 mM KH2PO4 @pH 3.5, Ultron Chiral ES-OVS from Agilent Technology, 150 mm×4.6 mm, 0.4 mL/min., @240 nm): 25.4 min (S-isomer, 98.7%), 29.5 min (R-isomer, 1.2%). 1H-NMR (CDCl3) δ:1.47 (t, 3H), 2.26 (s, 3H), 2.87 (s, 3H), 3.68-3.75 (dd, 1H), 3.85 (s, 3H), 4.07-4.15 (q, 2H), 4.51-4.61 (dd, 1H), 5.84-5.90 (dd, 1H), 6.82-8.77 (m, 6H), 9.46 (s, 1H). 13C-NMR (DMSO-d6) δ: 14.66, 24.92, 41.61, 48.53, 54.46, 55.91, 64.51, 111.44, 112.40, 115.10, 118.20, 120.28, 124.94, 129.22, 131.02, 136.09, 137.60, 148.62, 149.74, 167.46, 169.14, 169.48.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-nitroisoindoline-1,3-dione (710 mg, 1.58 mmol) and Pd/C (200 mg) in ethyl acetate/acetone (40 mL each) was shaken under H2 (50 psi) in a Parr Type Shaker for 5 hours. The suspension was filtered through a pad of magnesium sulfate. The filtrate was concentrated in vacuo to give an oil. The oil was stirred with ethyl acetate (a mL), hexane (2 mL) and ether (2 ML)for 1 h. The resulting suspension was filtered and the solid was dried in a vacuum oven to give 2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-aminoisoindoline-1,3-dione as a yellow solid (550 mg, 83% yield): mp, 135.0-137.5° C.; 1H NMR (DMSO-d6); δ 1.32 (t, J=6.9 Hz, 3H, CH3), 3.00 (s, 3H, CH3), 3.73 (s, 3H, CH3), 4.00 (q, J=6.9 Hz, 2H, CH2), 4.08 (dd, J=4.2, 14.5 Hz, 1H, CHH), 4.36 (dd, J=10.8, 14.2 Hz, 1H, CHH), 5.72 (dd, J=4.1, 10.3 Hz, 1H, NCH), 6.51(br s, SH, NH2), 6.89-7.07 (m, 5H, Ar), 7.43 (t, J=7.4, Hz, 1H, Ar); 13C NMR (CDCl3) δ 14.68, 41.55, 48.62, 55.23, 55.93, 64.48, 110.70, 111.42, 112.52, 112.96, 120.38, 121.30, 129.95, 132.23, 135.37, 145.56, 148.56, 149.56, 168.19, 169.43; Anal Calcd for C20H22NO6S: C, 57.41; H, 5.30; N, 6.69. Found C, 57.11; H, 5.23; N, 6.43.
Name
ethyl acetate acetone
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Deacetyl apremilast
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
N-Deacetyl apremilast

Citations

For This Compound
1
Citations
M Hoffmann, G Kumar, P Schafer, D Cedzik… - Xenobiotica, 2011 - Taylor & Francis
… apremilast glucuronide), CC-16401 (M17, acetamide hydroxy metabolite), CC-16557 (M16, acetamide hydroxyl glucuronide) and CC-16793 (M14, O-desmethyl, N-deacetyl apremilast …
Number of citations: 58 www.tandfonline.com

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